molecular formula C22H17N5O8 B1450808 Dhghab CAS No. 63425-04-7

Dhghab

Cat. No. B1450808
CAS RN: 63425-04-7
M. Wt: 479.4 g/mol
InChI Key: XIOUDSNTNJNQQG-MHKTTXRSSA-N
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Description

Dhghab is a naturally occurring compound found in various plants and animals. It has been studied extensively for its potential use in scientific research. Dhghab is a complex molecule that has a unique structure and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Nitrogen/Sulfur Co-Doped Graphene Hydrogels (DHGHs) for Electrochemical Capacitors

Facile Preparation of Nitrogen/Sulfur Co-Doped and Hierarchical Porous Graphene Hydrogel for High-Performance Electrochemical Capacitor : This study focuses on the development of nitrogen/sulfur co-doped and hierarchical porous graphene hydrogels (DHGHs) through a self-assembly process. These hydrogels demonstrate significant potential in the field of energy storage, particularly for high-performance electrochemical capacitors. The research highlights how the pH values during the preparation process affect the microstructures and electrochemical properties of DHGHs, suggesting their promise as binder-free electrodes for supercapacitor devices. This application is particularly relevant for developing energy storage solutions with high energy density and power density, showcasing an innovative approach to enhancing supercapacitor performance through material science (Li et al., 2017).

Deep Hypersaline Anoxic Basins (DHABs) and Biotechnological Applications

Deep Hypersaline Anoxic Basins as Untapped Reservoir of Polyextremophilic Prokaryotes of Biotechnological Interest : This paper discusses the biotechnological potential of prokaryotic diversity in Deep Hypersaline Anoxic Basins (DHABs), highlighting their extraordinary metabolic capabilities. Such environments are rich in enzymes and secondary metabolites with valuable applications across various biotechnological fields. The study underscores DHABs as hotspots for microbiological and biotechnological research, offering a unique perspective on exploring life's limits and the potential for new biotechnological applications (Varrella et al., 2020).

properties

IUPAC Name

(3R,4R,7S)-5-(2-amino-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19?,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOUDSNTNJNQQG-MHKTTXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H](C(O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979603
Record name 9-Hydroxy-8-(6-hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dhghab

CAS RN

63425-04-7
Record name 2,3-Dihydro-2-(N(7)-guanyl)-3-hydroxyaflatoxin B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063425047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-8-(6-hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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